2-Methylacetoacetic acid

Catalog No.
S598558
CAS No.
2382-59-4
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylacetoacetic acid

CAS Number

2382-59-4

Product Name

2-Methylacetoacetic acid

IUPAC Name

2-methyl-3-oxobutanoic acid

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c1-3(4(2)6)5(7)8/h3H,1-2H3,(H,7,8)

InChI Key

GCXJINGJZAOJHR-UHFFFAOYSA-N

SMILES

CC(C(=O)C)C(=O)O

Synonyms

2-methyl-3-oxo-butyric acid, 2-methylacetoacetic acid, alpha-methylacetoacetate

Canonical SMILES

CC(C(=O)C)C(=O)O

The exact mass of the compound 2-Methylacetoacetic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methylacetoacetic acid (CAS 2382-59-4) is a short-chain alpha-methylated beta-keto acid that serves as a critical analytical standard and biochemical precursor. In clinical and metabolic research, it is the primary upstream biomarker for mitochondrial acetoacetyl-CoA thiolase (T2) deficiency, an inborn error of isoleucine catabolism [1]. From a procurement and handling perspective, the free acid is inherently labile and prone to spontaneous decarboxylation into 2-butanone under ambient conditions[2]. Consequently, procuring the highly pure, stabilized free acid is essential for laboratories requiring exact LC-MS/MS calibration, as its transient nature demands strict cold-chain logistics and prevents the use of crude mixtures or unverified synthetic intermediates in quantitative metabolomics.

Generic substitution in procurement typically fails because alternative forms either lack pathway specificity or exhibit incompatible stability profiles. Substituting the free acid with its commercial ester, ethyl 2-methylacetoacetate (CAS 609-14-3), is impractical for direct aqueous assays; attempting in situ alkaline hydrolysis of the ester triggers rapid decarboxylation, destroying the target analyte [1]. Furthermore, utilizing the unmethylated analog, acetoacetic acid, fails in enzymology because it is indiscriminately processed by multiple cytosolic and mitochondrial thiolases, whereas the alpha-methyl group is strictly required to isolate T2 thiolase activity[2]. Finally, relying on its downstream degradation product, 2-butanone, for GC-MS calibration leads to severe false-negative rates due to the product's extreme volatility and evaporative loss during sample preparation.

Enzymatic Specificity for T2 Thiolase Isolation

When assaying fibroblast homogenates for beta-ketothiolase deficiency, the choice of substrate strictly dictates the accuracy of the diagnostic model. Using 2-methylacetoacetyl-CoA (derived from the 2-methylacetoacetic acid precursor) yields 0% residual enzyme activity in deficient patient cells, providing a definitive diagnostic signal. In contrast, substituting with the generic acetoacetyl-CoA substrate results in 42% residual activity due to background interference from cytosolic thiolases that also process the unmethylated compound [1].

Evidence DimensionResidual enzyme activity in deficient fibroblasts
Target Compound Data0% activity (using 2-methylacetoacetyl-CoA)
Comparator Or Baseline42% normal activity (using generic acetoacetyl-CoA)
Quantified DifferenceComplete elimination of 42% background enzymatic interference
ConditionsIn vitro 3-oxothiolase assay in cultured human fibroblast homogenates

Procuring the exact alpha-methylated precursor is mandatory for laboratories needing to synthesize specific CoA substrates that isolate mitochondrial T2 thiolase without cytosolic cross-reactivity.

Analytical Recovery vs. In Situ Ester Hydrolysis

Laboratories attempting to avoid purchasing the unstable free acid often try to synthesize it in situ via alkaline hydrolysis of ethyl 2-methylacetoacetate. However, beta-keto acids are highly susceptible to decarboxylation during the required acidification step. Procuring the stabilized, pre-formed 2-methylacetoacetic acid standard ensures >95% intact analyte availability for LC-MS/MS calibration, whereas in situ ester hydrolysis typically yields <15% of the intact acid, with the remainder rapidly degrading into highly volatile 2-butanone[1].

Evidence DimensionIntact analyte recovery for MS calibration
Target Compound Data>95% recovery (using procured free acid standard)
Comparator Or Baseline<15% recovery (using in situ ester hydrolysis)
Quantified DifferenceAn 80% absolute increase in target analyte availability
ConditionsAqueous standard preparation at physiological to mildly acidic pH

Purchasing the pre-formed free acid standard prevents severe calibration errors and low yields associated with the thermal and acidic instability of beta-keto ester hydrolysis.

Diagnostic Resolution Over Volatile Degradation Products

In organic aciduria screening, relying on the spontaneous decarboxylation product (2-butanone) as a proxy for 2-methylacetoacetic acid is highly unreliable. While the intact 2-methylacetoacetic acid can be quantified via properly calibrated LC-MS/MS (e.g., at diagnostic thresholds of ~25 mmol/mol creatinine), 2-butanone is highly volatile and frequently escapes detection entirely during standard GC-MS sample extraction and drying phases, leading to false-negative clinical results [1].

Evidence DimensionDiagnostic marker retention during sample prep
Target Compound DataQuantifiable detection (e.g., 25 mmol/mol creatinine)
Comparator Or BaselineNear 0% retention (for 2-butanone proxy)
Quantified DifferencePrevention of 100% evaporative loss of the diagnostic signal
ConditionsUrine organic acid extraction and drying for mass spectrometry

Analytical laboratories must procure the exact intact acid to calibrate LC-MS/MS systems, as relying on GC-MS detection of its volatile byproduct risks missing critical metabolic disorders.

LC-MS/MS Calibration for Newborn Metabolic Screening

Because of its status as the primary upstream accumulated metabolite in beta-ketothiolase deficiency, 2-methylacetoacetic acid is procured as a critical reference standard. It allows clinical laboratories to calibrate LC-MS/MS instruments for direct detection of the intact molecule, bypassing the severe evaporative losses associated with older GC-MS methods that rely on its volatile 2-butanone byproduct [1].

Synthesis of Specific CoA Substrates for Enzymology

In structural biology and enzymology, the free acid is utilized as the direct precursor for synthesizing 2-methylacetoacetyl-CoA. This specific substrate is essential for in vitro assays because, unlike generic acetoacetyl-CoA, it completely eliminates background interference from cytosolic thiolases, allowing researchers to isolate and measure mitochondrial T2 thiolase activity accurately [2].

Marine Biology and Comparative Metabolomics

Beyond human clinical diagnostics, 2-methylacetoacetic acid is utilized as a reference biomarker in specialized veterinary and marine metabolomics. For example, it serves as a quantifiable short-chain keto-acid standard in NMR and MS-based metabolic profiling of elasmobranch serum (such as whale sharks) to assess ketone body synthesis and overall health status [3].

Physical Description

Solid

XLogP3

0.2

Other CAS

2382-59-4

Wikipedia

2-methylacetoacetic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]

Dates

Last modified: 08-15-2023

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